molecular formula C12H10ClN B6340702 3-(5-Chloro-2-methylphenyl)pyridine CAS No. 1214382-83-8

3-(5-Chloro-2-methylphenyl)pyridine

Cat. No. B6340702
CAS RN: 1214382-83-8
M. Wt: 203.67 g/mol
InChI Key: RXFHAPFVEJRHPT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)pyridine is a chemical compound with the molecular formula C12H10ClN . It has a molecular weight of 203.67 g/mol . The IUPAC name for this compound is 3-(5-chloro-2-methylphenyl)pyridine .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The InChI string for 3-(5-Chloro-2-methylphenyl)pyridine is InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.67 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its topological polar surface area is 12.9 Ų .

Scientific Research Applications

Chiral Chromatography

3-(5-Chloro-2-methylphenyl)pyridine: has been utilized in the synthesis of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs exhibit excellent enantioselectivity, crucial for separating chiral drug compounds. The presence of electron-withdrawing chlorine and electron-donating methyl groups contributes to the compound’s ability to differentiate between enantiomers .

Antiviral Research

Derivatives of indole, which share structural similarities with 3-(5-Chloro-2-methylphenyl)pyridine , have shown significant potential as antiviral agents. These derivatives can inhibit a broad range of RNA and DNA viruses, including influenza and Coxsackie B4 virus, highlighting the compound’s potential in developing new antiviral medications .

Anti-HIV Activity

Indole derivatives, related to 3-(5-Chloro-2-methylphenyl)pyridine , have been synthesized and screened for their anti-HIV activity. These compounds have demonstrated effectiveness against HIV-1 and HIV-2 strains, suggesting that modifications of the core structure could lead to potent anti-HIV pharmaceuticals .

Organic Synthesis

The compound’s benzylic position is reactive, making it suitable for various organic reactions, including free radical bromination and nucleophilic substitution. This reactivity can be harnessed to create a wide array of organic molecules, potentially leading to new drugs and materials .

Fungicidal Agents

3-(5-Chloro-2-methylphenyl)pyridine: derivatives have been designed and synthesized based on bioisosterism principles, showing excellent fungicidal activity. This application is particularly relevant in the agricultural sector, where such compounds can protect crops from fungal diseases .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

3-(5-Chloro-2-methylphenyl)pyridine is a heterocyclic compound They are known to act as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents . They also possess antiviral, antimicrobial, and cytotoxic activities .

Mode of Action

. The exact interaction of these compounds with their targets leading to these effects is still under investigation.

properties

IUPAC Name

3-(5-chloro-2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHAPFVEJRHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292815
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methylphenyl)pyridine

CAS RN

1214382-83-8
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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